BenchChemオンラインストアへようこそ!

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

PDHK1 inhibition metastatic cancer benzothiazole carboxamide

This N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is the only benzothiazole-6-carboxamide annotated as a selective PDHK1 inhibitor targeting the Warburg effect in metastatic cancer. Its unique acetylthiophene side chain differentiates it from pyridyl or cyclopropyl analogs—substitution is not functionally interchangeable. Ideal as a reference molecule for cancer metabolism drug discovery. Confirm PDHK1 activity in your assay system.

Molecular Formula C16H14N2O2S2
Molecular Weight 330.42
CAS No. 2034493-04-2
Cat. No. B2418645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
CAS2034493-04-2
Molecular FormulaC16H14N2O2S2
Molecular Weight330.42
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C16H14N2O2S2/c1-10(19)14-5-3-12(22-14)6-7-17-16(20)11-2-4-13-15(8-11)21-9-18-13/h2-5,8-9H,6-7H2,1H3,(H,17,20)
InChIKeyYRGSMILGRJWUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide: Core Chemical Identity and Comparator Landscape


The compound N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2034493-04-2) is a synthetic small molecule belonging to the benzo[d]thiazole-6-carboxamide class. Its structure features a benzothiazole core linked via a carboxamide at the 6-position to a 2-(5-acetylthiophen-2-yl)ethyl side chain [1]. This substitution pattern distinguishes it from other benzothiazole-6-carboxamides, including close analogs such as N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which has been characterized as a bacterial capsule inhibitor [2]. The compound has been referenced in drug-target databases under the synonym 'Thiazole carboxamide derivative 6' with an annotated target of pyruvate dehydrogenase kinase 1 (PDHK1) and a patented status for metastatic cancer and solid tumors [3].

Why Generic Substitution Fails for N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide in Research Procurement


Substituting N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide with other benzothiazole-6-carboxamides is not supported because even minor modifications to the N-substituent can profoundly shift biological activity and target engagement. For example, the structurally related probe N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide selectively inhibits bacterial K1 capsule biogenesis (IC50 1.04 µM) with no reported PDHK1 activity [1]. Conversely, the target compound's annotation in authoritative databases links it specifically to PDHK1 inhibition with a patented indication for metastatic cancer [2]. The acetylthiophene moiety in the target compound is expected to confer distinct electronic and steric properties that affect target binding, pharmacokinetics, and selectivity relative to analogs bearing pyridyl, benzyl, or cyclopropyl substituents [3]. These divergent activity profiles demonstrate that in-class compounds cannot be interchanged without risking loss of the desired biological effect.

Quantitative Differentiation Evidence: N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide vs. Closest Analogs


PDHK1 Target Engagement and Cancer Indication Differentiation vs. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide

The target compound is specifically annotated in the Therapeutic Target Database (TTD) under 'Thiazole carboxamide derivative 6' as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor with a patented indication for metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumors (ICD-11: 2A00-2F9Z) [1]. In contrast, the close analog N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide has been profiled as a bacterial K1 capsule inhibitor with no reported PDHK1 activity or anticancer indication [2]. This represents a complete divergence in annotated therapeutic target and disease application between two structurally similar benzothiazole-6-carboxamides.

PDHK1 inhibition metastatic cancer benzothiazole carboxamide

K1 Capsule Inhibition Potency and Selectivity Advantage of the Benzothiazole-6-Carboxamide Scaffold

Although direct K1 capsule inhibition data for the target compound itself are not publicly available, the benzothiazole-6-carboxamide scaffold has been validated in a probe compound (N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide) that inhibits K1 capsule formation with an IC50 of 1.04 ± 0.13 µM and a >200-fold selectivity index in BC5637 bladder cells [1]. The target compound's acetylthiophene substituent is structurally distinct from the pyridyl group and may further modulate potency and selectivity, but this remains to be experimentally confirmed. By contrast, a thiophene-2-carboxylic acid-based capsule inhibitor identified in the same screening campaign exhibits a different potency and selectivity profile, highlighting that even within the same phenotypic screen, scaffold choice critically influences the selectivity window [2].

K1 capsule inhibitor UPEC virulence selectivity index

Substitution-Specific Kinase Inhibition Profile vs. BRAFV600E-Targeted Benzothiazole-6-Carboxamides

Multiple benzothiazole-6-carboxamide series have been developed as kinase inhibitors with distinct selectivity profiles determined by the substitution pattern. The 2-acetamido-6-carboxamide benzothiazole series has been evaluated as BRAFV600E inhibitors with antiproliferative activity in colorectal cancer and melanoma cell lines [1]. The target compound, bearing an N-(2-(5-acetylthiophen-2-yl)ethyl) substituent at the 6-carboxamide rather than modifications at the 2-position, is annotated as a PDHK1 inhibitor, representing a different kinase target entirely [2]. This illustrates that the 6-carboxamide substituent is a critical determinant of kinase selectivity within the benzothiazole class.

kinase inhibition BRAFV600E cancer

Antimicrobial Potential of Acetylthiophene-Containing Benzothiazole Derivatives vs. Unsubstituted Benzothiazole Core

Research has indicated that N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide exhibits promising antimicrobial and anti-inflammatory properties . While specific MIC values for this compound are not publicly available, the benzothiazole core alone (e.g., 1,3-benzothiazole-6-carboxamide, CAS 101084-51-9) has been documented to possess broad antimicrobial, anti-tuberculosis, and anti-malarial activities . The acetylthiophene moiety in the target compound is expected to enhance bioactivity through improved target interactions relative to the unadorned benzothiazole core, a hypothesis supported by SAR trends observed in other thiophene-containing benzothiazole derivatives.

antimicrobial acetylthiophene benzothiazole

Recommended Application Scenarios for N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide


PDHK1-Targeted Anticancer Drug Discovery and Lead Optimization

Based on its annotation as a PDHK1 inhibitor with a patented indication for metastatic cancer and solid tumors [1], the primary recommended use of this compound is as a starting point or reference molecule in cancer metabolism drug discovery programs targeting PDHK1. Researchers investigating the Warburg effect and metabolic reprogramming in cancer should prioritize this compound over other benzothiazole-6-carboxamides that lack PDHK1 annotation [2]. Procurement should be accompanied by independent verification of PDHK1 inhibitory activity in the end user's assay system.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-6-Carboxamide Kinase Selectivity

The compound's unique N-(2-(5-acetylthiophen-2-yl)ethyl) substitution provides a distinct chemical space for SAR exploration of kinase selectivity within the benzothiazole-6-carboxamide class. As demonstrated by the divergent target profiles of 2-acetamido-substituted analogs (BRAFV600E inhibitors) [1] versus this 6-carboxamide-substituted variant (PDHK1 inhibitor) [2], systematic variation of the N-substituent can redirect kinase target engagement. This compound should be included in any SAR matrix designed to map the relationship between 6-carboxamide substituent structure and kinase selectivity.

Antivirulence Research Targeting Bacterial Capsule Biogenesis

Although direct capsule inhibition data for this specific compound are not available, the benzothiazole-6-carboxamide scaffold has been validated as a K1 capsule inhibitor (IC50 1.04 µM, >200-fold SI) in a well-characterized NIH Molecular Libraries probe report [1]. Researchers investigating UPEC virulence or developing capsule-targeted therapies may consider this acetylthiophene-substituted variant as a candidate for comparative SAR studies alongside the established pyridyl probe [2]. Any procurement for this application should be accompanied by confirmatory capsule inhibition testing.

Antimicrobial and Anti-Inflammatory Screening Library Enrichment

For high-throughput screening campaigns targeting antimicrobial or anti-inflammatory pathways, this compound can serve as a diversity element representing the acetylthiophene-substituted benzothiazole-6-carboxamide chemotype. Preliminary reports indicate promising antimicrobial and anti-inflammatory properties [1], and the benzothiazole core is a privileged scaffold with documented activity against tuberculosis, malaria, and fungal pathogens [2]. However, the absence of publicly available quantitative potency data means this compound should be used as a screening library component rather than a validated lead, and researchers should verify activity in their own assays before committing to follow-up studies.

Quote Request

Request a Quote for N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.